Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[(4-fluorophenyl)methyl]-4-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-12(9-13(17)18)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXZNBWBNAPAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the azetidine ring with 4-fluorobenzyl halides under basic conditions.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate serves as a crucial building block in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development targeting various diseases.
- Protein-Ligand Interactions : It can be utilized in studies to understand binding affinities and mechanisms of action between proteins and small molecules.
Material Science
In material science, this compound can be employed in the synthesis of advanced materials due to its unique structural attributes:
- Polymer Synthesis : The compound can act as an intermediate in the preparation of polymers with specific properties, potentially enhancing their mechanical strength or thermal stability.
- Agrochemical Development : Its derivatives may find applications in developing new agrochemicals, contributing to improved agricultural practices.
Case Study 1: Anticancer Activity
A study published in the Journal of Research in Pharmacy highlighted the synthesis of compounds similar to this compound and their evaluation against various cancer cell lines. The results indicated significant anticancer activity, suggesting that modifications to this compound could yield potent anticancer agents .
Case Study 2: Enzyme Inhibition Studies
Research focusing on enzyme inhibitors demonstrated that derivatives of this compound exhibited promising inhibition rates against specific targets, indicating potential therapeutic applications in treating diseases linked to enzyme dysregulation .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors | Significant inhibition rates observed |
| Protein-ligand interaction studies | Enhanced understanding of binding affinities | |
| Material Science | Polymer synthesis | Improved mechanical properties |
| Agrochemical development | Potential for enhanced agricultural efficacy |
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-fluorobenzyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-bromo-4-fluorobenzyl (isopropyl)carbamate
Uniqueness
Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate is unique due to the presence of the azetidine ring with a ketone functionality, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C13H14FNO3
- Molecular Weight : 251.25 g/mol
- CAS Number : 1215071-17-2
The compound features a tert-butyl group, a fluorobenzyl moiety, and an oxoazetidine structure, which contribute to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study on related azetidine derivatives showed significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Antitumor Activity
This compound has shown promise in preliminary studies for its antitumor effects. Analogous compounds have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved the evaluation of similar oxoazetidine derivatives against human cancer cell lines, where IC50 values were determined, indicating effective cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 15.6 |
| Compound B | HL60 (Leukemia) | 12.3 |
| This compound | A549 (Lung) | TBD |
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research into related azetidine derivatives has shown inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. The inhibition of such enzymes could lead to altered cell proliferation and survival rates in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been noted to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
- Enzyme Interaction : Competitive inhibition at enzyme active sites can significantly impact metabolic processes.
Case Studies
- Antimicrobial Efficacy : A study reported that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.5 to 5 µM against various pathogens, suggesting that this compound could possess similar efficacy.
- Cytotoxicity in Cancer Models : In vitro studies using A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with further investigation required to elucidate the underlying mechanisms.
Q & A
Q. What are the standard synthetic routes for Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. For example, a precursor azetidine derivative is reacted with Boc anhydride (Boc₂O) in the presence of a base like dimethylaminopyridine (DMAP) and calcium in acetonitrile. Purification is achieved using flash chromatography with cyclohexane/ethyl acetate gradients, yielding the product in high purity (89% reported in analogous syntheses) .
Q. How is the molecular structure confirmed after synthesis?
Structural confirmation relies on 1H/13C NMR spectroscopy to identify functional groups and stereochemistry. X-ray crystallography provides definitive stereochemical and conformational data, while high-resolution mass spectrometry (HRMS) verifies molecular weight. For example, NMR δ values for tert-butyl groups (~1.3 ppm) and fluorobenzyl protons (~7.0–7.3 ppm) are critical diagnostic markers .
Q. What role does the tert-butyl group play in the compound’s chemical reactivity?
The tert-butyl group serves as a protecting group for the azetidine nitrogen, preventing undesired nucleophilic reactions during synthesis. It also enhances solubility in nonpolar solvents, facilitating purification. The 4-fluorobenzyl moiety may influence electronic properties and biological interactions .
Q. Which purification methods are effective for this compound?
Flash chromatography (e.g., cyclohexane/EtOAc gradients) is widely used. If the compound crystallizes readily, recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity. Monitoring via TLC (Rf ~0.6 in cyclohexane/EtOAc) ensures process control .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key factors include:
- Molar ratios : Using Boc₂O in excess (2:1 relative to precursor) to drive the reaction to completion.
- Catalysts : DMAP accelerates acylation by activating Boc₂O.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
- Temperature : Room temperature or mild heating (20–40°C) balances reaction rate and side-product formation .
Q. How should discrepancies in spectroscopic data be resolved during structural elucidation?
- Cross-validation : Combine NMR, X-ray, and HRMS data. For example, coupling constants (J values) in NMR can distinguish axial/equatorial substituents in the azetidine ring.
- Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data.
- Crystallography : Single-crystal X-ray analysis resolves ambiguities in stereochemistry and conformation .
Q. What strategies address challenges in synthesizing stereoisomers of this compound?
- Chiral catalysts : Use asymmetric hydrogenation or enzymatic resolution to isolate enantiomers.
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) for analytical and preparative separations.
- Dynamic kinetic resolution : Optimize reaction conditions to favor one stereoisomer via thermodynamic control .
Q. How can computational methods predict biological interactions of this compound?
- Molecular docking : Software like AutoDock or Schrödinger Suite models binding to target proteins (e.g., enzymes or receptors).
- Structure-activity relationship (SAR) studies : Modify the 4-fluorobenzyl or azetidine-4-oxo groups and evaluate changes in activity.
- Free-energy perturbation (FEP) : Quantifies binding affinity changes due to structural modifications .
Q. What experimental approaches study the compound’s stability under varying conditions?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions and monitor decomposition via HPLC.
- Kinetic stability assays : Measure half-life in buffers (e.g., PBS at 37°C) to simulate physiological conditions.
- Mass spectrometry : Identify degradation products (e.g., loss of tert-butyl group or oxidation of the azetidine ring) .
Q. How are contradictions in biological activity data analyzed across studies?
- Meta-analysis : Compare IC50 values from multiple assays (e.g., enzyme inhibition vs. cellular activity) to identify assay-specific biases.
- Proteomic profiling : Use affinity pull-down assays to confirm target engagement.
- Counter-screening : Test against off-target proteins to rule out nonspecific effects .
Methodological Notes
- Synthesis : Prioritize Boc protection for nitrogen due to its stability and ease of removal under acidic conditions .
- Characterization : Always correlate NMR data with X-ray structures to confirm assignments, especially for chiral centers .
- Biological assays : Include positive/negative controls and validate assays with known inhibitors to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
